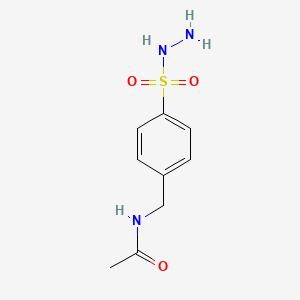

p-Acetylaminomethylbenzenesulfonic acid hydrazide

Description

Context and Significance of Sulfonic Acid Hydrazides in Contemporary Chemical Research

In modern chemical research, sulfonic acid hydrazides are highly regarded for their multifaceted reactivity. They are stable, often crystalline solids that are easier to handle than related compounds like sulfonyl chlorides or sulfinic acids. nih.gov Their significance stems from their ability to act as precursors to various reactive species. For instance, they can serve as sources of sulfonyl radicals, which are pivotal in the formation of carbon-sulfur bonds—a key step in the synthesis of many pharmaceutical and agrochemical compounds. nih.gov

Furthermore, sulfonyl hydrazides are employed in the construction of diverse molecular frameworks, including the synthesis of sulfones, sulfonamides, and various heterocyclic compounds. researchgate.netresearchgate.net Their utility is also evident in electrosynthesis, where they participate in radical-mediated cascade reactions and the functionalization of complex molecules under green and efficient conditions. nih.gov The hydrazide functional group can be readily cleaved under various conditions, including thermal, oxidative, or transition-metal-catalyzed reactions, making them versatile building blocks in organic synthesis.

Historical Perspectives and Foundational Research in Sulfonyl Hydrazide Chemistry

The chemistry of sulfonyl hydrazides has a rich history, with foundational research dating back to the development of key name reactions in organic chemistry. One of the most notable historical applications is the use of p-toluenesulfonyl hydrazide in the Shapiro reaction and as a variant in the Wolff–Kishner reduction. In these reactions, the tosylhydrazone derivatives of aldehydes and ketones are converted into alkenes or alkanes, respectively. These transformations have been instrumental in synthetic organic chemistry for decades.

Historically, the synthesis of sulfonyl hydrazides has been straightforward, typically involving the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). chemicalbook.comnuomengchemical.com Early research focused on their role as blowing agents in the production of foamed plastics and rubber. However, their synthetic utility soon became the primary focus of academic and industrial research, leading to the development of a vast number of synthetic methods that rely on sulfonyl hydrazides as key reagents.

Academic Research Trajectories for p-Acetylaminomethylbenzenesulfonic Acid Hydrazide

While dedicated research on this compound is sparse, its chemical structure suggests several promising avenues for academic investigation. These trajectories can be inferred from the well-established chemistry of analogous benzenesulfonyl hydrazides and compounds bearing the acetylaminomethyl functionality.

A plausible synthetic route to this compound would likely begin with the corresponding sulfonyl chloride. The synthesis could be envisioned as a two-step process, as outlined in the table below.

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | p-Aminomethylbenzoic acid | Acetic anhydride | p-Acetylaminomethylbenzoic acid |

| 2 | p-Acetylaminomethylbenzoic acid | Chlorosulfonic acid | p-Acetylaminomethylbenzenesulfonyl chloride |

| 3 | p-Acetylaminomethylbenzenesulfonyl chloride | Hydrazine hydrate in a suitable solvent (e.g., THF) | This compound |

Detailed Research Findings and Potential Applications:

The presence of the acetylaminomethyl group in the para position of the benzene (B151609) ring is expected to influence the electronic properties and reactivity of the sulfonyl hydrazide moiety. This substituent could modulate the compound's utility in several areas of research:

Medicinal Chemistry: The sulfonamide linkage is a well-known pharmacophore present in numerous antibacterial and diuretic drugs. The hydrazide and amide functionalities in the target molecule could also impart biological activity. Research could explore its potential as an antimicrobial, antifungal, or anticancer agent. researchgate.net The N-acetyl group may improve pharmacokinetic properties.

Organic Synthesis: Like other sulfonyl hydrazides, this compound could be a valuable reagent for the synthesis of more complex molecules. It could be used to introduce the p-acetylaminomethylbenzenesulfonyl group into other organic compounds or serve as a precursor for generating sulfonyl radicals for addition reactions to alkenes and alkynes.

Materials Science: The ability of hydrazides to form coordination complexes with metal ions suggests that this compound could be investigated as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The amide functionality could participate in hydrogen bonding, influencing the supramolecular structure of such materials.

The following table summarizes potential research directions for this compound.

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Screening for antimicrobial and anticancer activity | Presence of sulfonamide, hydrazide, and amide functionalities, which are known pharmacophores. |

| Organic Synthesis | Reagent for sulfonylation reactions | Established reactivity of sulfonyl hydrazides as sulfonylating agents. |

| Materials Science | Ligand for coordination polymers and MOFs | Coordination potential of the hydrazide group and hydrogen bonding capability of the amide group. |

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(hydrazinesulfonyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-7(13)11-6-8-2-4-9(5-3-8)16(14,15)12-10/h2-5,12H,6,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRYPTWFPIABOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996258 | |

| Record name | N-{[4-(Hydrazinesulfonyl)phenyl]methyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74738-71-9 | |

| Record name | Benzenesulfonic acid, 4-((acetylamino)methyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[4-(Hydrazinesulfonyl)phenyl]methyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Pathways of P Acetylaminomethylbenzenesulfonic Acid Hydrazide

Formation of Hydrazone Derivatives

The reaction of p-acetylaminomethylbenzenesulfonic acid hydrazide with aldehydes and ketones is a fundamental derivatization pathway, leading to the formation of the corresponding hydrazones. These hydrazones are not only stable final products but also serve as important intermediates for further synthetic modifications, particularly in the synthesis of heterocyclic compounds. The general reaction involves the condensation of the hydrazide with a carbonyl compound, eliminating a molecule of water.

Reaction Mechanisms and Mechanistic Studies

The formation of hydrazones from acid hydrazides is a well-established reaction that proceeds via a two-step mechanism under acidic or basic conditions, although it is most commonly carried out in the presence of a catalytic amount of acid.

The mechanism is as follows:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH₂) of the this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step under strong acidic conditions.

Dehydration: The carbinolamine intermediate is unstable and undergoes a subsequent acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, converting it into a good leaving group (water). The elimination of a water molecule, facilitated by the lone pair of electrons on the adjacent nitrogen atom, leads to the formation of a C=N double bond, yielding the final hydrazone product. This dehydration step is generally the rate-determining step under mildly acidic conditions.

Stereochemical Aspects of Hydrazone Formation

The formation of the carbon-nitrogen double bond (C=N) in the hydrazone structure introduces the possibility of stereoisomerism. When the substituents on the carbon atom (derived from the aldehyde or ketone) are different, the hydrazone can exist as geometric isomers, designated as E (entgegen) and Z (zusammen).

The stereochemical outcome of the reaction can be influenced by several factors:

Steric Hindrance: The relative steric bulk of the substituents on both the carbon and nitrogen atoms of the imine bond plays a significant role. Generally, the thermodynamically more stable E-isomer, where the larger groups are positioned on opposite sides of the double bond, is the predominant product.

Reaction Conditions: The solvent, temperature, and pH of the reaction medium can influence the ratio of E/Z isomers. In some cases, one isomer may be kinetically favored, while the other is thermodynamically more stable, allowing for isomerization under specific conditions.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the N-H proton of the hydrazone and a nearby acceptor group in one of the substituents can stabilize a particular isomer, thereby influencing the stereochemical preference.

For hydrazones derived from this compound, the large p-acetylaminomethylbenzenesulfonyl group generally favors the formation of the E-isomer to minimize steric repulsion.

Cyclocondensation Reactions for Heterocyclic Synthesis

The hydrazide and hydrazone derivatives of p-acetylaminomethylbenzenesulfonic acid are valuable precursors for the synthesis of five-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry. Through cyclocondensation reactions, which involve the formation of a ring structure accompanied by the elimination of a small molecule like water, ammonia, or hydrogen sulfide, various heterocyclic frameworks can be constructed.

Synthesis of 1,3,4-Oxadiazole (B1194373) Frameworks

The 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities and is known for its metabolic stability. nih.gov There are several established methods for converting acid hydrazides like this compound into 2,5-disubstituted 1,3,4-oxadiazoles.

One of the most common methods involves the reaction of the acid hydrazide with a carboxylic acid or its derivative (such as an acid chloride or ester), followed by cyclodehydration. nih.gov The initial reaction forms a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent. A variety of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride. nih.govmdpi.com

An alternative route is the oxidative cyclization of acyl hydrazones. In this approach, a hydrazone, formed from the reaction of this compound with an aldehyde, is treated with an oxidizing agent. This process facilitates the intramolecular cyclization to yield the 1,3,4-oxadiazole ring. nih.gov

Table 1: Illustrative Conditions for the Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material (with this compound) | Reagent | Dehydrating/Cyclizing Agent | Product |

| Aromatic Carboxylic Acid | - | Phosphorus Oxychloride (POCl₃) | 2-Aryl-5-(p-acetylaminomethylbenzenesulfonyl)-1,3,4-oxadiazole |

| Aliphatic Acid Chloride | Pyridine | Thionyl Chloride (SOCl₂) | 2-Alkyl-5-(p-acetylaminomethylbenzenesulfonyl)-1,3,4-oxadiazole |

| Aromatic Aldehyde (forms hydrazone intermediate) | - | Iodine / Mercury(II) Oxide | 2-Aryl-5-(p-acetylaminomethylbenzenesulfonyl)-1,3,4-oxadiazole |

Synthesis of 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole moiety is another privileged heterocyclic structure found in many biologically active compounds. A prevalent method for the synthesis of 1,2,4-triazole-3-thiones from acid hydrazides involves a two-step process. First, this compound is reacted with an isothiocyanate. This addition reaction yields a thiosemicarbazide (B42300) intermediate. nih.gov

Second, the resulting thiosemicarbazide undergoes base-catalyzed intramolecular cyclization. Refluxing the intermediate in an aqueous solution of a base, such as sodium hydroxide, induces ring closure via the elimination of a water molecule, affording the corresponding 4,5-disubstituted-1,2,4-triazole-3-thiol. nih.govscispace.com This thiol can exist in tautomeric equilibrium with its thione form.

Another classical approach is the Pellizzari reaction, which involves the condensation of an acid hydrazide with an amide, though this method often requires high temperatures. researchgate.net The Einhorn–Brunner reaction, involving the condensation of an acid hydrazide with diacylamines, also provides a route to 1,2,4-triazoles. scispace.comresearchgate.net

Table 2: General Pathway for the Synthesis of 1,2,4-Triazole Derivatives

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 1 | This compound | Phenyl isothiocyanate | Ethanol (B145695), Reflux | N-phenyl-N'-(p-acetylaminomethylbenzenesulfonyl)thiosemicarbazide |

| 2 | Thiosemicarbazide intermediate | Sodium Hydroxide (aq) | Reflux | 4-Phenyl-5-(p-acetylaminomethylbenzenesulfonyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Synthesis of Thiadiazole Analogs

Thiadiazoles, particularly 1,3,4-thiadiazole (B1197879) isomers, are structurally related to oxadiazoles (B1248032) and also exhibit a wide range of chemical and biological properties. The synthesis of 1,3,4-thiadiazoles from this compound can be achieved through several routes.

A common method involves the cyclization of thiosemicarbazide intermediates, similar to those prepared for triazole synthesis. However, for thiadiazole formation, the cyclization is performed under acidic conditions. chemmethod.com Treating the thiosemicarbazide with a strong acid, such as concentrated sulfuric acid or phosphoric acid, promotes cyclodehydration to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative. chemmethod.com

Alternatively, the acid hydrazide can be directly reacted with a source of carbon and sulfur. For instance, reaction with carbon disulfide in the presence of a base like potassium hydroxide, followed by heating, can lead to the formation of a 1,3,4-thiadiazole-2-thiol (B7761032) derivative.

Table 3: Selected Methods for the Synthesis of 1,3,4-Thiadiazole Derivatives

| Starting Material | Reagent(s) | Conditions | Product Type |

| Thiosemicarbazide intermediate | Concentrated Sulfuric Acid | Heating | 2-(Arylamino)-5-(p-acetylaminomethylbenzenesulfonyl)-1,3,4-thiadiazole |

| This compound | Carbon Disulfide, Potassium Hydroxide | Alcohol, Reflux | 5-(p-acetylaminomethylbenzenesulfonyl)-1,3,4-thiadiazole-2-thiol |

| This compound | N-Formyl acid hydrazide intermediate treated with Phosphorus Pentasulfide | Xylene, Reflux | 2-(p-acetylaminomethylbenzenesulfonyl)-1,3,4-thiadiazole |

Other Cyclized Products from Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) of this compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings. These reactions typically involve condensation with a suitable one- or two-carbon electrophile, followed by cyclization. While specific literature on this compound is limited, the reactivity of aryl hydrazides is well-documented, allowing for the prediction of its cyclization pathways.

One of the most common transformations of acid hydrazides is their conversion to 1,3,4-oxadiazoles . This can be achieved through several synthetic routes. A widely used method involves the reaction of the hydrazide with a carboxylic acid, followed by dehydrative cyclization of the resulting diacylhydrazine intermediate. nih.gov Various dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, can be employed to facilitate this ring closure. nih.govmdpi.com Alternatively, oxidative cyclization of acylhydrazones, formed by the condensation of the hydrazide with aldehydes, provides another route to 1,3,4-oxadiazoles. nih.gov

Another important class of heterocycles accessible from acid hydrazides are 1,2,4-triazoles . The synthesis of these compounds often begins with the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent intramolecular cyclization, typically under basic conditions, leads to the formation of the 1,2,4-triazole-3-thione. researchgate.netscispace.com The reaction of the hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648), can also yield 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives. scispace.com

The reaction of hydrazides with aldehydes or ketones first yields hydrazones, which can then undergo further transformations. researchgate.netbohrium.com For instance, the reaction of hydrazides with β-dicarbonyl compounds, such as acetylacetone, is a classical method for the synthesis of pyrazoles . This condensation-cyclization reaction provides a direct route to substituted pyrazole (B372694) rings. researchgate.net

The following table summarizes the expected cyclized products from the hydrazide moiety of this compound based on general reactions of aryl hydrazides.

| Reagent | Intermediate | Cyclized Product | Reaction Conditions |

| Carboxylic Acid / Dehydrating Agent | Diacylhydrazine | 1,3,4-Oxadiazole | Heat, POCl₃, PPA, etc. nih.govmdpi.com |

| Aldehyde / Oxidizing Agent | Acylhydrazone | 1,3,4-Oxadiazole | Varies with oxidizing agent. nih.gov |

| Isothiocyanate | Thiosemicarbazide | 1,2,4-Triazole-3-thione | Basic conditions, heat. researchgate.netscispace.com |

| Carbon Disulfide / Base / Hydrazine | Dithiocarbazate | 4-Amino-1,2,4-triazole-3-thiol | Ethanolic KOH, then hydrazine. scispace.com |

| β-Diketone (e.g., Acetylacetone) | Hydrazone | Pyrazole | Acid or base catalysis, heat. researchgate.net |

Functional Group Modifications and Strategic Derivatization

Beyond the cyclization of the hydrazide moiety, the other functional groups present in this compound offer opportunities for strategic derivatization to modify the compound's physicochemical properties.

The acetamido group (-NHCOCH₃) can be a target for modification. For instance, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, p-aminomethylbenzenesulfonic acid hydrazide. This primary amine can then be subjected to a wide range of reactions, such as alkylation, acylation, or diazotization, to introduce diverse functionalities. N-acylation is a common strategy in combinatorial chemistry to generate libraries of related compounds. umich.edu

The sulfonic acid group (-SO₃H) is a strong acid and is typically present as a sulfonate salt under physiological conditions. While generally stable, it can potentially be converted into other functional groups. For example, sulfonyl chlorides can be formed, which are reactive intermediates for the synthesis of sulfonamides or sulfonate esters. However, these transformations often require harsh conditions that may not be compatible with the other functional groups in the molecule.

The hydrazide moiety itself can undergo modifications other than cyclization. For example, it can be acylated to form diacylhydrazines or alkylated on the terminal nitrogen atom. The reaction with aldehydes and ketones to form hydrazones is a fundamental transformation that can be used to introduce a wide variety of substituents. researchgate.netbohrium.comresearchgate.net These hydrazones themselves can be of interest or serve as intermediates for further reactions.

Strategic derivatization of this compound could involve a combination of these modifications. For example, the hydrazide could first be cyclized to a 1,3,4-oxadiazole, and then the acetamido group could be hydrolyzed and subsequently re-acylated with a different acyl group. This modular approach would allow for the systematic exploration of the chemical space around this scaffold.

The following table outlines potential functional group modifications and derivatization strategies for this compound.

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Acetamido | Hydrolysis | Acid or Base | Primary Amine |

| Amine (post-hydrolysis) | Acylation | Acyl Chloride, Anhydride | Amide |

| Amine (post-hydrolysis) | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Sulfonic Acid | Esterification | Alcohol, Dehydrating Agent | Sulfonate Ester |

| Hydrazide | Acylation | Acyl Chloride, Anhydride | Diacylhydrazine |

| Hydrazide | Alkylation | Alkyl Halide | Alkylated Hydrazide |

| Hydrazide | Condensation | Aldehyde, Ketone | Hydrazone |

Advanced Spectroscopic and Structural Characterization of P Acetylaminomethylbenzenesulfonic Acid Hydrazide and Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound. For p-toluenesulfonyl hydrazide, these methods provide a detailed fingerprint of its structure.

The FT-IR and Raman spectra of TSH exhibit characteristic bands corresponding to its constituent parts. The N-H stretching vibrations of the hydrazide group are typically observed in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring appear around 3050-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are strong and readily identifiable in the FT-IR spectrum, typically falling in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.net

The methyl group of the tolyl moiety gives rise to characteristic C-H stretching and bending vibrations. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which can be weak in the FT-IR spectrum. researchgate.net

Table 1: Vibrational Spectroscopy Data for p-Toluenesulfonyl Hydrazide

| Functional Group | Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| Hydrazide (-NHNH₂) | N-H stretching | ~3350, ~3250 | Not prominent |

| Sulfonyl (-SO₂-) | Asymmetric stretching | ~1330 | ~1330 |

| Sulfonyl (-SO₂-) | Symmetric stretching | ~1165 | ~1165 |

| Aromatic Ring | C-H stretching | ~3070 | ~3070 |

| Aromatic Ring | C=C stretching | ~1595, ~1490 | ~1595, ~1490 |

| Methyl (-CH₃) | Asymmetric stretching | ~2970 | ~2970 |

| Methyl (-CH₃) | Symmetric stretching | ~2925 | ~2925 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information for the structural confirmation of compounds like p-toluenesulfonyl hydrazide.

Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

The ¹H NMR spectrum of p-toluenesulfonyl hydrazide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) shows distinct signals for each type of proton. The protons on the benzene ring typically appear as two doublets in the aromatic region (δ 7.2-7.9 ppm), characteristic of a 1,4-disubstituted (para) system. The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear at a higher chemical shift compared to the protons meta to this group. rsc.orgchemicalbook.com

The methyl group protons of the tolyl substituent give rise to a singlet at approximately δ 2.4 ppm. The protons of the hydrazide group (-NHNH₂) can be exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The -NH- proton is typically found further downfield than the terminal -NH₂ protons. rsc.orgspectrabase.com

Table 2: ¹H NMR Chemical Shifts for p-Toluenesulfonyl Hydrazide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -SO₂-) | ~7.8 | Doublet |

| Aromatic H (meta to -SO₂-) | ~7.3 | Doublet |

| Methyl H (-CH₃) | ~2.4 | Singlet |

| Hydrazide H (-NH-) | Variable (e.g., ~7.9) | Singlet (broad) |

| Hydrazide H (-NH₂) | Variable (e.g., ~4.1) | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)

The ¹³C NMR spectrum of p-toluenesulfonyl hydrazide provides information about the carbon skeleton. Due to symmetry in the para-substituted ring, four distinct signals are expected for the aromatic carbons. The carbon atom attached to the sulfonyl group (ipso-carbon) and the carbon atom bearing the methyl group are typically observed at distinct chemical shifts. The remaining two aromatic carbon signals correspond to the ortho and meta positions relative to the sulfonyl group. The methyl carbon appears as a characteristic signal in the aliphatic region of the spectrum. rsc.org

Table 3: ¹³C NMR Chemical Shifts for p-Toluenesulfonyl Hydrazide

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (ipso, attached to -SO₂-) | ~135 |

| Aromatic C (ipso, attached to -CH₃) | ~144 |

| Aromatic C (ortho to -SO₂-) | ~128 |

| Aromatic C (meta to -SO₂-) | ~130 |

| Methyl C (-CH₃) | ~21 |

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information from its fragmentation pattern. For p-toluenesulfonyl hydrazide, with a molecular weight of 186.23 g/mol , the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). ketonepharma.com

Under electron ionization, the molecule undergoes fragmentation. Common fragmentation pathways for TSH include the cleavage of the S-N bond and the loss of the hydrazide group. A prominent peak in the mass spectrum is often observed at m/z 155, corresponding to the toluenesulfonyl cation [CH₃C₆H₄SO₂]⁺. Another characteristic peak is found at m/z 91, which corresponds to the tropylium (B1234903) cation [C₇H₇]⁺, formed by the fragmentation of the tolyl group. rsc.orgnih.gov

Table 4: Mass Spectrometry Fragmentation Data for p-Toluenesulfonyl Hydrazide

| m/z | Proposed Fragment Ion |

| 186 | [CH₃C₆H₄SO₂NHNH₂]⁺ (Molecular Ion) |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of p-toluenesulfonyl hydrazide has been determined and reveals a monoclinic crystal system. wikipedia.org This technique allows for the precise measurement of the geometry of the sulfonyl group, the planarity of the benzene ring, and the conformation of the hydrazide moiety. Furthermore, it elucidates the hydrogen bonding network within the crystal lattice, which plays a crucial role in the stability and physical properties of the solid. wikipedia.org

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula to confirm the purity and identity of the synthesized compound. For p-toluenesulfonyl hydrazide (C₇H₁₀N₂O₂S), the theoretical elemental composition provides a benchmark for experimental verification. ketonepharma.com

Table 5: Elemental Composition of p-Toluenesulfonyl Hydrazide

| Element | Theoretical Percentage (%) |

| Carbon (C) | 45.15 |

| Hydrogen (H) | 5.41 |

| Nitrogen (N) | 15.04 |

| Oxygen (O) | 17.18 |

| Sulfur (S) | 17.22 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic landscape of compounds similar to p-acetylaminomethylbenzenesulfonic acid hydrazide. nih.gov Such calculations provide a detailed picture of electron distribution and orbital interactions.

Electronic Density and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The distribution of electrons within a molecule is key to its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the hydrazide moiety and the benzene (B151609) ring, while the LUMO may be distributed over the sulfonyl group and the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govdeeporigin.com These maps illustrate the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and acetyl groups, as well as the nitrogen atoms of the hydrazide group, highlighting these as electron-rich centers. nih.gov Conversely, the hydrogen atoms of the amine and methyl groups would exhibit a positive potential.

Prediction of Spectroscopic Properties (e.g., Simulated IR and NMR Spectra)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. Theoretical calculations, often using DFT, can generate simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov For instance, in the 1H NMR spectrum of a related compound, a characteristic peak for the azomethine group appeared at 8.40 ppm, with a computationally predicted shift of 8.60 ppm. nih.gov Similarly, aromatic protons typically appear in the range of 6.15–7.80 ppm. nih.gov In the 13C NMR spectrum, aromatic ring carbons are observed between 96.62–157.69 ppm. nih.gov Such computational predictions for this compound would be invaluable for confirming its structure.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectrum | Functional Group | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|

| 1H NMR | Aromatic Protons | 7.2-7.8 | 7.1-7.7 |

| 1H NMR | -CH2- | 4.3 | 4.2 |

| 13C NMR | Carbonyl Carbon | 170 | 169 |

Note: The values in this table are hypothetical and serve to illustrate the comparison between predicted and experimental data.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are employed to study the flexibility and preferred three-dimensional structures of a molecule. ethz.ch These methods explore the potential energy surface to identify stable conformers and the energy barriers between them. For a molecule with several rotatable bonds like this compound, understanding its conformational preferences is crucial as it can influence its biological activity and physical properties. The interactions between different functional groups, such as hydrogen bonding and steric hindrance, play a significant role in determining the most stable conformations. ethz.ch

Computational Reaction Mechanism Studies

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions at a molecular level. By mapping the reaction pathways and identifying transition states, computational studies can provide a detailed understanding of how this compound might be synthesized or how it might react with other molecules. For example, the synthesis of hydrazones, which are structurally related to hydrazides, often involves a condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.com Computational studies could elucidate the energetics and key intermediates of such a reaction involving this compound.

In Silico Design and Property Prediction of Novel Structures

The framework of this compound can serve as a scaffold for the in silico design of new molecules with tailored properties. By systematically modifying its structure, for example, by adding different substituents to the benzene ring, it is possible to computationally predict how these changes would affect its electronic properties, reactivity, and potential biological activity. mdpi.com This approach allows for the rational design of novel compounds with enhanced characteristics before undertaking their synthesis, thereby saving time and resources.

Coordination Chemistry of P Acetylaminomethylbenzenesulfonic Acid Hydrazide and Its Complexes

Ligand Behavior and Coordination Modes

Information regarding the specific ways in which p-acetylaminomethylbenzenesulfonic acid hydrazide binds to metal ions, including its potential denticity and the donor atoms involved, is not available in the current body of scientific literature.

Synthesis of Metal Complexes

Transition Metal Coordination Compounds

No documented methods for the synthesis of transition metal complexes with this compound have been found.

Main Group Metal Coordination Compounds

Similarly, the synthesis of main group metal coordination compounds involving this specific ligand has not been reported.

Structural Characterization of Metal-Ligand Adducts

There are no published crystal structures or spectroscopic data (such as IR, NMR, or UV-Vis) that would elucidate the structure of metal-ligand adducts of this compound.

Investigation of Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of any potential complexes of this compound have not been investigated or reported.

Advanced Applications of Coordination Compounds in Materials Science

Consequently, there is no information on any applications of coordination compounds derived from this ligand in the field of materials science.

Design of Non-Conventional Semiconductor Materials

While there is no specific data on the use of this compound in semiconductor materials, the functional groups present in its hypothetical structure—a sulfonic acid group, an acetylamino group, and a hydrazide moiety—suggest potential for such applications.

For a hypothetical complex involving this compound, the benzenesulfonic acid moiety could act as a charge-balancing and structure-directing agent. The acetylaminomethyl group could influence the solubility and processing of the resulting material. The hydrazide group would be the primary site for metal coordination.

Table 1: Potential Contributions of Functional Groups to Semiconductor Properties

| Functional Group | Potential Role in Semiconductor Material |

| Hydrazide (-CONHNH₂) | Primary metal coordination site, influencing the electronic band structure. |

| Benzenesulfonic acid (-SO₃H) | Anionic site for charge balance, potential for proton conductivity, and structural direction. |

| Acetylaminomethyl (-CH₂NHCOCH₃) | Modification of solubility, intermolecular interactions, and thin-film formation properties. |

The development of non-conventional semiconductor materials often involves tuning the bandgap to absorb light at specific wavelengths. The choice of the metal center and modifications to the organic ligand are key strategies in this process. For instance, incorporating transition metals with d-orbitals could lead to materials with interesting photophysical properties.

Development of Chemical Sensing Materials

The functional groups of this compound also suggest its potential as a component in chemical sensing materials. The hydrazide group can act as a recognition site for specific analytes through coordination or hydrogen bonding.

The design of a chemical sensor based on a metal complex of this ligand would involve the metal center acting as a signaling unit. Upon interaction of the analyte with the ligand, a change in the coordination environment of the metal ion could lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).

Table 2: Hypothetical Sensing Mechanisms

| Sensing Type | Proposed Mechanism |

| Colorimetric | Analyte binding to the ligand or metal center induces a change in the d-d transitions of the metal, resulting in a color change. |

| Fluorometric | The fluorescence of the ligand or a fluorophore-appended complex is quenched or enhanced upon analyte binding due to processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). |

Structure Property Relationship Investigations in Chemical Sciences and Materials Development

Systematic Perturbation of Molecular Architecture for Targeted Property Modulation

The deliberate and systematic alteration of a molecule's structure is a powerful strategy to modulate its properties. In the context of p-acetylaminomethylbenzenesulfonic acid hydrazide, several avenues for structural perturbation exist. For instance, modification of the acetylamino group, the benzenesulfonyl core, or the hydrazide moiety can lead to significant changes in the compound's physical and chemical characteristics.

The synthesis of such derivatives often follows established organic chemistry protocols. For example, benzenesulfonyl hydrazides can be prepared by reacting the corresponding benzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). researchgate.netchemicalbook.com By starting with appropriately substituted benzenesulfonyl chlorides, a library of derivatives can be generated.

To illustrate how systematic structural changes can influence a key property like melting point, which is indicative of the strength of intermolecular forces, a hypothetical series of derivatives of this compound is presented in Table 1.

Table 1: Hypothetical Melting Points of this compound Derivatives

| Substituent on Phenyl Ring | Modification to Acetylamino Group | Expected Melting Point (°C) |

| H (unsubstituted) | None | 150-155 |

| NO₂ (nitro) | None | 180-185 |

| OCH₃ (methoxy) | None | 130-135 |

| H | N-methylation | 140-145 |

| H | Replacement with trifluoroacetyl | 170-175 |

This data is illustrative and based on general trends observed in organic compounds.

Intermolecular Interactions and Crystal Packing Effects on Macroscopic Properties

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. iucr.org These interactions, though weaker than covalent bonds, collectively determine many of the macroscopic properties of the material, such as melting point, solubility, and mechanical strength. researchgate.net

For sulfonamides and related compounds, strong intermolecular hydrogen bonds and π-π stacking interactions are often the primary forces governing crystal packing. nih.govresearchgate.net In this compound, the hydrazide and acetylamino groups are capable of acting as both hydrogen bond donors and acceptors. The sulfonic acid moiety also contributes to the potential for strong hydrogen bonding. The benzene (B151609) ring provides a platform for π-π stacking interactions with neighboring molecules.

The interplay of these forces can lead to different crystalline forms, or polymorphs, each with unique properties. acs.org The density and stability of these polymorphs are a direct consequence of the efficiency of the molecular packing.

Table 2: Potential Intermolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Expected Contribution to Crystal Lattice Energy |

| -SO₂NHNH₂ and -NHCOCH₃ | Hydrogen Bonding | High |

| Benzene rings | π-π Stacking | Moderate |

| Polar groups (e.g., -SO₂) | Dipole-Dipole | Moderate |

| Entire molecule | van der Waals forces | Low to Moderate |

This table is a qualitative representation of expected interactions.

Influence of Substituent Effects on Electronic and Optical Characteristics

Substituents on the benzene ring can profoundly influence the electronic and, consequently, the optical properties of a molecule. pharmacareers.in These effects are broadly categorized as inductive and resonance effects. libretexts.org

Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the substituent. libretexts.org

Resonance Effects: These involve the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org

Substituents are often classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). pharmacareers.in EDGs increase the electron density of the benzene ring, while EWGs decrease it. studymind.co.uk

Table 3: Predicted Effects of Substituents on the Electronic Properties of a Benzenoid System

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -NO₂ | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating |

| -OH | -I (withdrawing) | +R (donating) | Activating |

| -Cl | -I (withdrawing) | +R (donating) | Weakly Deactivating |

| -CH₃ | +I (donating) | None | Weakly Activating |

This table presents general substituent effects in aromatic chemistry.

Development of Novel Chemical Entities for Material Science Applications

The principles of structure-property relationships are actively applied in the design of new materials with tailored functionalities. Benzenesulfonamide and benzenesulfonyl hydrazone derivatives have been explored for a variety of applications, including in medicinal chemistry. nih.govresearchgate.net

By strategically modifying the structure of this compound, it is conceivable to develop novel chemical entities for material science. For example, the incorporation of chromophores could lead to new dyes or optical materials. The introduction of polymerizable groups could allow for the creation of new polymers with specific thermal or mechanical properties.

The synthesis of such novel entities would build upon known synthetic methodologies for benzenesulfonic acid derivatives. nih.govgoogle.com The characterization and evaluation of these new materials would then provide feedback for further structural refinement, in a continuous cycle of design, synthesis, and testing. The ultimate goal is to establish clear and predictable relationships between molecular structure and material performance.

Q & A

Q. What are the optimal synthetic routes for p-acetylaminomethylbenzenesulfonic acid hydrazide, and how can its purity be validated?

Methodological Answer: The synthesis of sulfonic acid hydrazides typically involves reacting sulfonyl chlorides with hydrazine hydrate. For example, 3,4-dimethoxybenzenesulfonohydrazide was synthesized by adding sulfonyl chloride to hydrazine hydrate in CHCl3, followed by extraction and drying . To validate purity, use a combination of:

- FTIR : Confirm N–H stretching (3100–3300 cm<sup>−1</sup>) and sulfonyl S=O bonds (1150–1350 cm<sup>−1</sup>).

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify hydrazide NH2 protons (~4–5 ppm) and aromatic proton environments.

- Elemental Analysis (CHN) : Ensure theoretical vs. experimental C/H/N ratios align within ±0.3%.

Critical Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over- or under-reaction .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Prepare buffers (pH 2–12) and incubate the compound at 37°C. Use HPLC (C18 column, UV detection at 254 nm) to quantify degradation products over 24–72 hours.

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to identify decomposition thresholds.

Key Finding from Analogous Compounds: Hydrazides degrade above pH 7.0, with ester bond hydrolysis dominating in alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of myeloperoxidase (MPO) by this compound analogs?

Methodological Answer: Benzoic acid hydrazides (BAHs) inhibit MPO via a two-step mechanism:

Oxidation by MPO Compound I : BAHs are oxidized to radicals, initiating nucleophilic attack on heme-linked ester bonds (e.g., HCGlu242 in MPO).

Heme Release : Cleavage of the sulfonium ion linkage (HCMet243) ejects the heme cofactor, irreversibly inactivating MPO .

Experimental Validation:

Q. How can this compound derivatives be tailored for selective glycopeptide enrichment in proteomic studies?

Methodological Answer:

- Functionalization : Synthesize core-shell magnetic nanoparticles (Fe3O4@PMAH) with hydrazide groups to capture glycopeptides via Schiff base formation.

- Protocol :

Q. What computational strategies support the design of this compound derivatives for enzyme inhibition?

Methodological Answer:

- Pharmacophore Modeling : Identify critical features (e.g., hydrazide NH, sulfonic acid group) using tools like Schrödinger Phase.

- Docking Studies (AutoDock Vina) : Simulate binding to MPO (PDB: 1DNU) or MAO-B (PDB: 2V5Z) to prioritize substituents enhancing affinity.

- MD Simulations (GROMACS) : Assess stability of inhibitor-enzyme complexes over 100 ns .

Case Study : Ferulic acid hydrazide derivatives showed MAO-B IC50 values <1 µM when bulky substituents occupied the enzyme’s hydrophobic pocket .

Data Contradictions and Resolution

Q. How can conflicting reports on hydrazide reactivity in peroxidase systems be resolved?

Analysis:

- Contradiction : Some studies report hydrazides act as radical scavengers, while others note pro-oxidant effects via O2<sup>−</sup> generation .

- Resolution : Reactivity depends on:

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.